molecular formula C10H13BrO2 B8796022 1-bromo-3,5-bis(methoxymethyl)Benzene

1-bromo-3,5-bis(methoxymethyl)Benzene

Cat. No.: B8796022
M. Wt: 245.11 g/mol
InChI Key: BMXJQQHQFAZAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,5-bis(methoxymethyl)benzene is a brominated aromatic compound featuring dual methoxymethyl ether protective groups. This structure makes it a valuable bifunctional intermediate in advanced organic synthesis and materials science research. The bromine substituent serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the construction of complex biaryl systems. Simultaneously, the acid-labile methoxymethyl (MOM) protecting groups can be selectively deprotected to reveal phenolic hydroxyl groups, offering orthogonal reactivity for multi-step synthetic sequences. This compound is particularly useful in the design and synthesis of dendritic polymers, liquid crystalline materials, and pharmaceutical scaffolds where symmetrical, multi-functional benzene cores are required. As a specialty building block, it facilitates the exploration of new molecular architectures in chemical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-bromo-3,5-bis(methoxymethyl)benzene

InChI

InChI=1S/C10H13BrO2/c1-12-6-8-3-9(7-13-2)5-10(11)4-8/h3-5H,6-7H2,1-2H3

InChI Key

BMXJQQHQFAZAJN-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC(=C1)Br)COC

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 3,5 Bis Methoxymethyl Benzene

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 1-bromo-3,5-bis(methoxymethyl)benzene suggests two primary disconnection strategies. The first involves the formation of the methoxymethyl ether linkages on a pre-existing brominated aromatic core. The second strategy focuses on the introduction of the bromine atom onto a benzene (B151609) ring already bearing the two methoxymethyl substituents.

The key precursors identified through this analysis are:

5-bromo-1,3-benzenedimethanol : This precursor allows for the synthesis of the target compound through the conversion of its hydroxyl groups into methoxymethyl ethers.

1,3-bis(methoxymethyl)benzene (B1599225) : This precursor presents the possibility of direct bromination to introduce the bromine atom at the desired position.

Synthesis from 5-bromo-1,3-benzenedimethanol

The synthesis of this compound from 5-bromo-1,3-benzenedimethanol is a straightforward approach that relies on the etherification of the benzylic alcohol functionalities. The Williamson ether synthesis is a classic and effective method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an appropriate methylating agent.

A general procedure would involve treating 5-bromo-1,3-benzenedimethanol with a strong base, such as sodium hydride (NaH), to generate the dialkoxide. This intermediate is then reacted with a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the desired bis(methoxymethyl) ether.

Reaction Scheme:

The reaction conditions for this Williamson ether synthesis would typically involve an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to ensure the solubility of the reactants and to facilitate the S_N2 reaction.

ReactantReagentProduct
5-bromo-1,3-benzenedimethanol1. NaH2. CH₃IThis compound

Approaches via 1,3-bis(methoxymethyl)benzene

An alternative synthetic route involves the direct bromination of 1,3-bis(methoxymethyl)benzene. This approach is an example of an electrophilic aromatic substitution reaction. The success of this strategy hinges on the directing effects of the two methoxymethyl groups already present on the benzene ring.

The methoxymethyl group (-CH₂OCH₃) is generally considered to be an ortho-, para-directing group. organicchemistrytutor.comyoutube.com This is due to the electron-donating nature of the oxygen atom, which can stabilize the arenium ion intermediate through resonance when the electrophile attacks the ortho or para positions. Since the two methoxymethyl groups are situated meta to each other in 1,3-bis(methoxymethyl)benzene, their directing effects are additive and will strongly activate the 2, 4, and 6 positions for electrophilic attack. The 5-position, which is meta to both substituents, will be significantly less reactive. Consequently, direct bromination of 1,3-bis(methoxymethyl)benzene is expected to yield a mixture of 2-bromo-, 4-bromo-, and 6-bromo-1,3-bis(methoxymethyl)benzene, with the desired 5-bromo isomer being a minor or even negligible product.

Direct Bromination Strategies

Direct bromination strategies focus on the introduction of a bromine atom onto an aromatic ring through an electrophilic aromatic substitution mechanism.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic bromination can be achieved using various brominating agents. Molecular bromine (Br₂) is a common choice, often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine.

Other common brominating reagents include N-bromosuccinimide (NBS), which can be used with a proton source or a Lewis acid. The choice of brominating agent and reaction conditions can influence the regioselectivity and reactivity of the substitution.

Regioselective Bromination in the Presence of Alkoxymethyl Groups

The regioselectivity of electrophilic aromatic bromination is dictated by the electronic properties of the substituents on the benzene ring. wikipedia.org Alkoxymethyl groups, such as the methoxymethyl group, are activating and ortho-, para-directing. organicchemistrytutor.comyoutube.com In the case of 1,3-bis(methoxymethyl)benzene, both substituents direct incoming electrophiles to the positions ortho and para to themselves.

The positions ortho to one methoxymethyl group and para to the other (the 4 and 6 positions) are particularly activated. The position ortho to both groups (the 2 position) is also activated. The 5-position, being meta to both activating groups, is electronically disfavored for electrophilic attack. Therefore, achieving regioselective bromination at the 5-position of 1,3-bis(methoxymethyl)benzene through direct electrophilic attack is highly challenging and not a synthetically viable route to this compound.

Functional Group Interconversion Routes

Given the challenges associated with the direct bromination of 1,3-bis(methoxymethyl)benzene, functional group interconversion (FGI) offers a more promising synthetic strategy. A particularly effective FGI approach is the Sandmeyer reaction, which allows for the introduction of a bromine atom via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.com

This route would begin with an aniline (B41778) derivative, specifically 3,5-bis(methoxymethyl)aniline. The synthesis of this precursor could potentially be achieved from 3,5-dinitrobenzyl alcohol. The synthetic sequence would involve the reduction of the nitro groups to amines, followed by the etherification of the benzylic alcohol to the methoxymethyl ether. Subsequently, the resulting 3,5-bis(methoxymethyl)aniline can be converted to the target compound.

The Sandmeyer reaction involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, such as hydrobromic acid) to form a diazonium salt. numberanalytics.com This diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom. nih.govthieme-connect.com

Reaction Scheme:

This multi-step FGI approach, while longer, provides a more controlled and regioselective method for the synthesis of this compound compared to direct bromination.

PrecursorReaction Sequence
3,5-bis(methoxymethyl)aniline1. Diazotization (NaNO₂, HBr)2. Sandmeyer (CuBr)

Alkoxymethylation of Brominated Aromatic Precursors

A more direct and widely applicable strategy for the synthesis of this compound is the alkoxymethylation of a suitable brominated aromatic precursor. The most logical starting material for this approach is 5-bromoresorcinol (1-bromo-3,5-dihydroxybenzene). This method typically employs the Williamson ether synthesis, a robust and well-established reaction for forming ethers from an alkoxide and an alkyl halide.

In this specific synthesis, 5-bromoresorcinol is first treated with a strong base to deprotonate the two phenolic hydroxyl groups, forming a more nucleophilic phenoxide. This is followed by the reaction with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl) or a related equivalent. The reaction proceeds via an SN2 mechanism, where the phenoxide oxygen atoms attack the electrophilic carbon of the methoxymethylating agent, displacing the chloride and forming the desired bis(methoxymethyl) ether.

A typical reaction protocol would involve dissolving 5-bromoresorcinol in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and treating it with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). After the formation of the diphenoxide, chloromethyl methyl ether is added, and the reaction mixture is stirred, often at room temperature or with gentle heating, to drive the reaction to completion.

Reactant 1 Reactant 2 Base Solvent Typical Conditions Product Potential Yield
5-BromoresorcinolChloromethyl methyl etherSodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to room temperature, 12-24 hThis compoundGood to Excellent
5-BromoresorcinolChloromethyl methyl etherPotassium Carbonate (K₂CO₃)Dimethylformamide (DMF)Room temperature to 60 °C, 8-16 hThis compoundGood

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant drive towards developing more environmentally friendly synthetic methods in chemistry. For the synthesis of this compound, green chemistry principles can be applied to both the alkoxymethylation and bromination steps.

For the alkoxymethylation of 5-bromoresorcinol, greener alternatives to traditional Williamson ether synthesis are being explored. One promising approach is the use of phase-transfer catalysis (PTC). tandfonline.comacs.org PTC can facilitate the reaction between the aqueous phenoxide solution and the organic-soluble methoxymethylating agent, often eliminating the need for hazardous and anhydrous organic solvents. tandfonline.com The use of quaternary ammonium (B1175870) or phosphonium (B103445) salts as phase-transfer catalysts can enable the reaction to proceed in a biphasic system or even under solvent-free conditions, significantly reducing the environmental impact. tandfonline.com

Another green approach involves the use of safer and more sustainable solvents. Traditional solvents like DMF and THF are effective but pose environmental and health risks. Research into greener solvents, such as ionic liquids or bio-derived solvents like Cyrene, is ongoing for their application in nucleophilic substitution reactions. asianpubs.orgnumberanalytics.com

Regarding the bromination of 1,3-bis(methoxymethyl)benzene, a key green alternative to using elemental bromine is the use of N-Bromosuccinimide (NBS). organic-chemistry.orgtandfonline.com NBS is a solid, safer to handle, and often provides higher regioselectivity, particularly for activated aromatic rings. nih.gov The reaction with NBS can often be carried out under milder conditions and in less hazardous solvents. organic-chemistry.orgtandfonline.com Furthermore, the development of catalytic bromination reactions using NBS in conjunction with catalysts like zeolites or ionic liquids can enhance efficiency and reduce waste. asianpubs.orgnih.gov Some methods even explore visible-light photoredox catalysis for the activation of NBS, offering a milder and more energy-efficient pathway for aromatic bromination. nih.gov

Synthetic Step Traditional Method Green Alternative Advantages of Green Alternative
AlkoxymethylationWilliamson ether synthesis with NaH in THF/DMFPhase-transfer catalysis; Use of greener solvents (e.g., ionic liquids)Reduced use of hazardous solvents, milder reaction conditions, easier product separation. tandfonline.comasianpubs.org
BrominationElemental bromine with a Lewis acid catalystN-Bromosuccinimide (NBS), potentially with a catalyst (e.g., zeolites, ionic liquids) or photocatalysisSafer brominating agent, higher regioselectivity, milder conditions, reduced hazardous waste. asianpubs.orgorganic-chemistry.orgtandfonline.comnih.govnih.gov

Chemical Reactivity and Transformative Reactions of 1 Bromo 3,5 Bis Methoxymethyl Benzene

Nucleophilic Aromatic Substitution Reactions

The bromine atom attached to the benzene (B151609) ring is a key site for nucleophilic substitution, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal in the synthesis of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of intricate organic molecules. For 1-bromo-3,5-bis(methoxymethyl)benzene, these reactions provide a gateway to a wide array of substituted aromatic compounds.

The Suzuki-Miyaura coupling is a widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govorganic-chemistry.org In a typical reaction, this compound can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100High
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane90High
33-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄THF/H₂O80Good

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions with similar aryl bromides.

The Heck reaction allows for the coupling of the aryl bromide with an alkene, leading to the formation of a substituted alkene. This reaction is typically catalyzed by a palladium complex in the presence of a base. The Sonogashira coupling, on the other hand, involves the reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to yield an aryl-alkyne conjugate.

Table 2: Representative Conditions for Heck and Sonogashira Couplings

ReactionCoupling PartnerCatalystCo-catalystBaseSolventTemperature (°C)
HeckStyrenePd(OAc)₂/P(o-tolyl)₃-Et₃NDMF100
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF60

Note: The data in this table is representative of typical conditions for these coupling reactions.

The Negishi coupling utilizes an organozinc reagent as the coupling partner, while the Stille coupling employs an organotin reagent. organic-chemistry.org Both reactions are powerful methods for forming carbon-carbon bonds and are compatible with a wide range of functional groups. For this compound, these reactions would involve a palladium catalyst to facilitate the coupling with the respective organometallic reagent.

Table 3: General Parameters for Negishi and Stille Couplings

CouplingOrganometallic ReagentCatalystSolvent
NegishiAryl-ZnClPd(PPh₃)₄THF
StilleAryl-SnBu₃Pd(PPh₃)₄Toluene

Note: The data in this table outlines general conditions for these coupling reactions.

Displacement of Bromine with Other Nucleophiles (e.g., amines, alkoxides, thiols)

The bromine atom of this compound can also be displaced by various nucleophiles to form carbon-heteroatom bonds. These reactions often require the presence of a catalyst, typically a copper or palladium complex, especially for less activated aryl halides.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, would be a suitable method for the reaction with amines. Similarly, copper-catalyzed or palladium-catalyzed reactions can be employed for the coupling with alkoxides and thiols.

Table 4: Conditions for Nucleophilic Displacement of Bromine

NucleophileCatalyst SystemBaseSolvent
Aniline (B41778) (Amine)Pd₂(dba)₃ / BINAPNaOt-BuToluene
Sodium methoxide (B1231860) (Alkoxide)CuI / Phenanthroline-DMF
Thiophenol (Thiol)Pd(OAc)₂ / XantphosCs₂CO₃Dioxane

Note: The data in this table is based on established methods for nucleophilic substitution on aryl bromides.

Reactions Involving the Methoxymethyl Functional Groups

The methoxymethyl groups in this compound also offer sites for chemical modification. These groups are generally stable but can undergo cleavage under specific acidic conditions to yield the corresponding benzylic alcohols or can be involved in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions relative to the methoxymethyl groups, although the directing effect of the bromine atom must also be considered. Further functionalization of the benzylic positions can also be achieved after initial transformations.

Dealkylation and Deprotection Strategies

The methoxymethyl (MOM) group is frequently employed as a protecting group for phenols and alcohols in organic synthesis. wikipedia.org Its cleavage, to regenerate the parent phenol (B47542), is a critical step in many synthetic pathways. A variety of methods, typically involving Lewis or Brønsted acids, can be employed for the deprotection of aromatic MOM ethers. wikipedia.org

One effective strategy involves the use of trialkylsilyl triflates in conjunction with 2,2′-bipyridyl. nih.gov When trimethylsilyl (B98337) triflate (TMSOTf) is used, aromatic MOM ethers are first converted to silyl (B83357) ethers, which are subsequently hydrolyzed to yield the corresponding phenols. nih.gov A plausible mechanism suggests that a complex of TMSOTf and 2,2'-bipyridyl coordinates to the oxygen atom adjacent to the aromatic ring, facilitating the cleavage. nih.gov The reaction proceeds well for aromatic systems with both electron-donating and electron-withdrawing groups, though the latter may require longer reaction times or heating. nih.gov

Another rapid and efficient method for the deprotection of MOM ethers utilizes a combination of zinc bromide (ZnBr2) and propanethiol (n-PrSH). researchgate.net This system has been shown to remove MOM groups from a wide range of substrates, including phenol derivatives, often in less than ten minutes with high yield and selectivity. researchgate.net For aryl methyl ethers, which are structurally similar, boron tribromide (BBr3) is a common reagent for demethylation to yield the corresponding phenol. sigmaaldrich.comorganic-chemistry.org

Table 1: Selected Reagents for Deprotection of Aromatic Methoxymethyl (MOM) Ethers

Reagent System Typical Conditions Outcome Reference
Trimethylsilyl triflate (TMSOTf) / 2,2′-Bipyridyl CH₃CN, 0-80 °C Cleavage to phenol via silyl ether intermediate nih.gov
Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) Dichloromethane, rt, <10 min Rapid cleavage to phenol researchgate.net

Oxidation Reactions of the Methoxymethyl Groups

The benzylic methylene (B1212753) carbons of the methoxymethyl groups in this compound are susceptible to oxidation, providing a pathway to synthesize aromatic aldehydes or esters. acs.org This transformation converts the chemically stable ether functional groups into more reactive carbonyl groups, which are valuable intermediates in organic synthesis. acs.org

A variety of oxidizing agents can achieve this transformation. N-Bromosuccinimide (NBS) can be used to selectively afford either aromatic aldehydes or methyl esters, depending on the reaction conditions. acs.org By controlling the amount of NBS and the temperature, it is possible to achieve either mono- or di-bromination of the benzylic ether. The monobrominated intermediate can eliminate methyl bromide to form the aldehyde, while hydrolysis of the dibrominated intermediate yields the methyl ester. acs.org

Other effective reagents for the oxidation of benzylic ethers include 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and in situ generated o-iodoxybenzoic acid (IBX). proquest.comcdnsciencepub.com DDQ is known to oxidize benzylic ethers to the corresponding carbonyl compounds, with the reaction proceeding via hydride abstraction from the carbon adjacent to the oxygen. cdnsciencepub.com Catalytic systems, such as those employing zinc salts with hydrogen peroxide as a sustainable oxidant, have also been developed to produce aldehydes from benzylic ethers under mild, room-temperature conditions. proquest.comresearchgate.net

Table 2: Reagents for Oxidation of Benzylic Ethers

Oxidizing Agent/System Product(s) Key Features Reference(s)
N-Bromosuccinimide (NBS) Aromatic aldehydes or methyl esters Product selectivity is controlled by stoichiometry and temperature. acs.org
2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) Aldehydes, ketones, esters Effective for ethers with activating groups; can be used as a neutral deprotection method. cdnsciencepub.com
Zinc Salt / H₂O₂ Aldehydes Mild, room-temperature reaction using a sustainable oxidant. proquest.comresearchgate.net

Alternative Functionalization of Methoxymethyl Ethers

Beyond complete cleavage (deprotection) or oxidation, the methoxymethyl groups on an aromatic ring can undergo alternative functionalization. One such transformation is the direct conversion of aromatic MOM ethers into other silyl ethers without proceeding to the phenol. nih.gov

Specifically, while trimethylsilyl triflate (TMSOTf) leads to deprotection, the use of triethylsilyl triflate (TESOTf) with 2,2′-bipyridyl allows for the direct and chemoselective conversion of aromatic MOM ethers to aromatic triethylsilyl (TES) ethers. nih.govsemanticscholar.org This reaction demonstrates a notable difference in reactivity compared to aliphatic MOM ethers and provides a method for exchanging one type of ether protecting group for another under specific conditions. nih.gov This transformation can be highly selective; in a molecule containing both aromatic and aliphatic MOM ethers, the aromatic MOM ether can be converted to the TES ether while the aliphatic MOM ether is cleaved to the alcohol. nih.gov

Reduction of the Aromatic Bromide

The carbon-bromine bond on the aromatic ring can be cleaved through reduction, a process known as hydrodebromination, to replace the bromine atom with a hydrogen atom. rsc.org A classic method for this transformation is catalytic hydrogenation. libretexts.org However, the reduction of aryl halides typically requires more forceful conditions than the hydrogenation of alkenes or alkynes due to the stability of the aromatic system. libretexts.orgyoutube.com Reactions often necessitate high pressures of hydrogen gas and elevated temperatures in the presence of a metal catalyst like nickel, palladium, or platinum. libretexts.orgyoutube.com For example, the complete reduction of benzene to cyclohexane (B81311) requires high pressure (e.g., 100 atmospheres) and a nickel catalyst. youtube.com Similar harsh conditions can be applied to achieve the reduction of the C-Br bond in this compound.

Modern methods, such as photoredox catalysis, offer milder alternatives for hydrodehalogenation reactions. rsc.org These reactions can often be carried out at room temperature under irradiation with visible light, using a suitable photocatalyst. rsc.org

Cyclization and Rearrangement Processes

The functional groups present in this compound make it a potential substrate for intramolecular cyclization reactions, particularly those mediated by transition metals. Palladium-catalyzed reactions are widely used to form new carbon-carbon bonds, and aryl bromides are common starting materials for such transformations.

For instance, palladium-catalyzed dearomative cyclization reactions have been developed to construct fused polycyclic skeletons. acs.org In such a process, a substrate containing an aryl bromide and another tethered aromatic ring can undergo an intramolecular coupling. Research has shown that common protecting groups, including methoxymethyl ethers, are well tolerated under these reaction conditions. acs.org This suggests that this compound could potentially be elaborated with a suitable nucleophilic or organometallic partner at one of the methoxymethyl positions, followed by a palladium-catalyzed intramolecular cyclization involving the aryl bromide to construct a more complex, fused ring system.

Advanced Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The strategic placement of a reactive bromine atom and two modifiable methoxymethyl groups makes 1-bromo-3,5-bis(methoxymethyl)benzene a versatile building block for constructing more complex molecular structures. The carbon-bromine bond is a key functional group in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Heck, and Stille coupling. This reactivity is fundamental to its role as an intermediate in creating elaborate organic compounds.

The defined C2 symmetry and the specific positioning of its functional groups allow this compound to serve as a foundational unit for creating large, well-ordered supramolecular structures. While direct use of the compound is not extensively documented, a closely related derivative, 1-bromo-3,5-bis(imidazol-1-ylmethyl)benzene (bib), highlights this potential. This ligand has been successfully used to synthesize two distinct cadmium(II) metal-organic frameworks (MOFs). researchgate.net In one case, the resulting structure is a one-dimensional chain that further organizes into a two-dimensional network through Br···π interactions. researchgate.net A second complex forms a two-dimensional sheet structure that extends into a three-dimensional framework via Br···Br interactions. researchgate.net This research demonstrates how the bromo- and bis-substituted benzene (B151609) core can direct the assembly of intricate, multidimensional crystalline solids.

Precursor LigandMetal IonResulting StructureKey Interactions
1-bromo-3,5-bis(imidazol-1-ylmethyl)benzeneCadmium(II)1D chain -> 2D networkBr···π
1-bromo-3,5-bis(imidazol-1-ylmethyl)benzeneCadmium(II)2D sheet -> 3D frameworkBr···Br

This table illustrates the formation of metal-organic frameworks from a ligand derived from a similar structural motif.

As a functionalized aryl bromide, this compound is an important intermediate in the multi-step synthesis of specialty chemicals. Aryl bromides are frequently used in the pharmaceutical and agrochemical industries to introduce phenyl groups into larger molecules. nih.gov The presence of the methoxymethyl groups can enhance solubility in organic solvents and provide sites for later chemical modification, which is a valuable attribute in the synthesis of complex target molecules. For instance, a similar compound, 1-Bromo-3,5-dimethoxybenzene, serves as a starting material for preparing symmetrical benzimidazole (B57391) ruthenium complexes, which act as photosensitizers. guidechem.com This process involves converting the bromo-substituted benzene into an aryl boronic acid ester, a key step in many complex syntheses. guidechem.com

Role in the Design of Functional Organic Materials

The molecular framework of this compound is a promising platform for designing functional organic materials. The combination of a reactive site for polymerization or attachment and side chains that can influence material properties makes it a target for materials science research.

Organobromine compounds are utilized as precursors to polymers. wikipedia.org Specifically, brominated aromatic compounds can be used to create polymers where the backbone contains covalent carbon-bromine bonds, a feature often exploited in the production of fire-retardant materials. wikipedia.org The bifunctional nature of molecules like this compound, with its reactive bromine and two side groups, could potentially be used to synthesize cross-linked polymers or polymers with tailored functionalities.

Organic materials are increasingly being used in electronic devices such as light-emitting diodes (OLEDs), solar cells, and field-effect transistors (OFETs). researchgate.netriken.jp The performance of these devices is highly dependent on the molecular structure of the organic components. researchgate.net While specific applications for this compound are not yet established, its core structure is relevant. Substituted benzenes are the fundamental units of many organic semiconductors. The bromine atom allows for the molecule to be incorporated into larger conjugated systems via cross-coupling reactions, which is a common strategy for building the active materials in organic electronics. adpharmachem.com The methoxymethyl groups could be used to fine-tune properties like solubility for solution-based processing and thin-film morphology, which are critical for device performance.

Development of Molecular Probes and Reagents (potential, based on similar benzenes)

The development of molecular probes for biological and chemical sensing often relies on aromatic platforms that can be functionalized with reporting units and binding sites. Substituted bromobenzenes serve as versatile intermediates in creating such complex molecules. nih.gov

The core structure of this compound provides a scaffold that could be elaborated into a molecular probe. The bromine atom can be replaced with a fluorophore, a quencher, or a reactive group for attachment to a target. The methoxymethyl groups could be modified to enhance water solubility or to introduce specific binding functionalities. For example, research on trifluoromethylated benzene and naphthalene (B1677914) derivatives shows that the sensitivity of a molecular probe to substituent effects can be systematically tuned by adding specific functional groups to the aromatic ring. mdpi.com This principle suggests that the methoxymethyl groups on the benzene ring could similarly influence the electronic properties of a probe built upon this scaffold.

Structural Analogs and Derivatives of 1 Bromo 3,5 Bis Methoxymethyl Benzene

Comparative Analysis with Monomethoxymethylated Benzenes

To understand the influence of the second methoxymethyl group on the properties and reactivity of the parent compound, it is useful to compare it with its monomethoxymethylated analog, 1-bromo-3-(methoxymethyl)benzene. The presence of two methoxymethyl groups in a meta-disubstituted pattern, as opposed to one, significantly alters the electronic and steric environment of the benzene (B151609) ring.

The methoxy (B1213986) group (-OCH₃) is known to be an activating group in electrophilic aromatic substitution, increasing the reaction rate. libretexts.org Conversely, the bromine atom is a deactivating group. minia.edu.eg In 1-bromo-3,5-bis(methoxymethyl)benzene, the cumulative electron-donating inductive effects of two methoxymethyl groups would render the ring more electron-rich compared to a monomethoxymethylated analog like 1-bromo-3-methoxybenzene. stenutz.eunist.gov This increased electron density influences the regioselectivity and rate of further substitution reactions.

Below is a comparative table of physical properties for related monomethoxylated and the bis(methoxymethylated) parent compound.

Property1-bromo-3-methoxybenzene1-bromo-3-(methoxymethyl)benzene
Formula C₇H₇BrO nist.govC₈H₉BrO nih.gov
Molecular Weight 187.03 g/mol nist.gov201.06 g/mol nih.gov
Melting Point 2 °C stenutz.euNot available
Boiling Point 211 °C stenutz.euNot available
Density 1.477 g/mL stenutz.euNot available
Dipole Moment 2.05 D stenutz.euNot available
LogP (Octanol/Water) 3.03 stenutz.euNot available

Exploration of Bis(trifluoromethyl)benzene Analogs

A key structural analog for comparative study is 1-bromo-3,5-bis(trifluoromethyl)benzene. The trifluoromethyl (-CF₃) group serves as a stark electronic contrast to the methoxymethyl (-CH₂OCH₃) group. The -CF₃ group is one of the most powerful electron-withdrawing groups, primarily through a strong inductive effect, which deactivates the benzene ring towards electrophilic attack. nih.gov This is opposite to the activating nature of the methoxymethyl group.

This fundamental difference in electronic properties leads to vastly different reactivity. While the methoxymethyl groups in this compound enhance the ring's nucleophilicity, the trifluoromethyl groups in its analog make the ring electron-poor and more susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. numberanalytics.com

The -CF₃ group also confers significant chemical stability and increased lipophilicity. mdpi.comnbinno.com Sterically, the trifluoromethyl group is considered to have a demand similar to an ethyl group. researchgate.net

Comparative Properties of Methoxymethyl vs. Trifluoromethyl Analogs

Property This compound 1-bromo-3,5-bis(trifluoromethyl)benzene
CAS Number Not available 328-70-1 chemsynthesis.com
Formula C₁₀H₁₃BrO₂ C₈H₃BrF₆ nih.gov
Molecular Weight 245.11 g/mol 293.00 g/mol nih.gov
Boiling Point Not available 154 °C chemsynthesis.com
Density Not available 1.699 g/mL chemsynthesis.com
Electronic Effect Electron-donating (activating) libretexts.org Strongly electron-withdrawing (deactivating) nih.gov

| Reactivity towards Electrophiles | Activated lumenlearning.com | Deactivated minia.edu.eg |

The unique electronic properties of 1-bromo-3,5-bis(trifluoromethyl)benzene make it a valuable intermediate in organic synthesis, particularly for creating specialized compounds such as counterions for organometallic cations. nbinno.commedchemexpress.com

Variants with Other Protecting Groups or Ethers

The methoxymethyl group in this compound can be considered a methyl ether protecting group for a diol precursor, 1-bromo-3,5-bis(hydroxymethyl)benzene. The choice of protecting group is critical in multi-step synthesis to mask the reactivity of the alcohol functional group. masterorganicchemistry.com Various other ether-based protecting groups can be employed, each with different stability profiles and deprotection conditions.

Common alcohol protecting groups include:

Benzyl (B1604629) (Bn) ether : Formed from the corresponding alkoxide and a benzyl halide, this group is stable under many conditions but can be removed by hydrogenolysis. uwindsor.calibretexts.org

Silyl (B83357) ethers (e.g., TBDMS, TIPS) : These are among the most common alcohol protecting groups. masterorganicchemistry.com They are formed by reacting the alcohol with a silyl chloride in the presence of a base and are typically removed using a fluoride (B91410) ion source. masterorganicchemistry.comlibretexts.org Their steric bulk and stability can be tuned by changing the alkyl groups on the silicon atom. uwindsor.ca

Tetrahydropyranyl (THP) ether : This acetal-type protecting group is stable to bases, nucleophiles, and reductants but is readily removed under acidic conditions. uwindsor.calibretexts.org

Methoxymethyl (MOM) ether : Similar to THP, the MOM group is an acetal (B89532) that is stable to a wide range of reagents but is cleaved by acid. uwindsor.calibretexts.org

The selection of a protecting group other than methyl ether would depend on the specific reaction sequence planned. For instance, if a subsequent step required strongly acidic conditions, the robust methyl ether would be preferable to an acid-labile group like THP or MOM. uwindsor.ca Conversely, if a mild, non-hydrogenolytic final deprotection is needed, a silyl ether might be chosen over a benzyl ether.

Polybrominated and Multisubstituted Derivatives

Further functionalization of this compound can lead to polybrominated and multisubstituted derivatives. Additional bromine atoms can be introduced onto the aromatic ring or the benzylic positions of the methoxymethyl groups.

Ring Polybromination : Electrophilic aromatic substitution with bromine could potentially add more bromine atoms to the aromatic ring. The positions of further substitution would be directed by the existing bromo and methoxymethyl groups. While the methoxymethyl groups are ortho, para-directing activators, the bromine is an ortho, para-directing deactivator. msu.edu The combined directing effects would influence the regiochemical outcome. An example of a related polybrominated compound is 1,3-dibromo-4,6-bis-methoxymethyl-2,5-dimethyl-benzene.

Benzylic Bromination : The methylene (B1212753) (-CH₂-) groups are susceptible to radical bromination, for instance using N-bromosuccinimide (NBS). This reaction could replace one or more of the benzylic hydrogens with bromine, leading to compounds like 1-bromo-3,5-bis(bromomethyl)benzene. sigmaaldrich.com This tribromo derivative is a versatile intermediate, as the bromomethyl groups are reactive sites for nucleophilic substitution. The synthesis of related compounds like 1,2-bis(dibromomethyl)benzene (B1266051) is achieved through radical bromination of o-xylene (B151617) using elemental bromine and light irradiation. prepchem.com

These derivatives, with multiple reactive sites (C-Br bonds on the ring and at the benzylic positions), serve as valuable building blocks for the synthesis of more complex molecular architectures.

Structure-Reactivity Relationships in Functional Group Modifications

The reactivity of this compound and its derivatives is governed by the interplay of electronic and steric effects of the substituents on the aromatic ring. nih.gov

Electronic Effects : These are divided into inductive and resonance effects. numberanalytics.com

Inductive Effect : The bromine atom is electronegative and withdraws electron density from the ring through the sigma bond (an inductive effect), which deactivates the ring towards electrophilic attack. libretexts.org The methoxymethyl groups, through the oxygen atom, also exert an electron-withdrawing inductive effect.

Resonance Effect : The lone pairs on the oxygen atoms of the methoxymethyl groups can be donated into the pi-system of the benzene ring (a resonance effect). This electron donation increases the electron density of the ring, particularly at the ortho and para positions, activating it towards electrophiles. reddit.com This resonance donation generally outweighs the inductive withdrawal for alkoxy groups, making them net activating groups. minia.edu.eg

Steric Effects : The two methoxymethyl groups at the 3- and 5-positions, along with the bromine at the 1-position, create steric hindrance around the ring. This can influence the regioselectivity of further substitutions. Attack at the C2, C4, and C6 positions would be subject to varying degrees of steric hindrance from the adjacent substituents. In reactions involving the benzylic positions, the bulk of the aromatic ring can influence the approach of reagents.

This balance of electronic activation from the methoxymethyl groups and deactivation from the bromine, coupled with the specific substitution pattern, dictates the molecule's behavior in reactions like electrophilic aromatic substitution, nucleophilic substitution at the benzylic positions, and metal-catalyzed cross-coupling reactions at the C-Br bond. nih.gov Understanding these structure-reactivity relationships is crucial for predicting reaction outcomes and designing synthetic pathways. libretexts.org

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations are instrumental in understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and other ab initio techniques are commonly employed to determine molecular orbitals, electron density distribution, and electrostatic potential. For 1-bromo-3,5-bis(methoxymethyl)benzene, such calculations would provide valuable insights into:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: These calculations would reveal the electron-rich and electron-deficient regions of the molecule, offering clues about its interactions with other chemical species. The electronegative bromine and oxygen atoms are expected to significantly influence the electronic landscape of the benzene (B151609) ring.

Reaction Mechanism Studies (e.g., cross-coupling, nucleophilic substitutions)

Computational studies are vital for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, theoretical investigations could illuminate the mechanisms of key reactions, such as:

Cross-Coupling Reactions: The bromine atom on the benzene ring makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational studies could predict the most favorable reaction pathways and the influence of the methoxymethyl substituents on the reaction rate and selectivity.

Nucleophilic Substitutions: The benzylic positions of the methoxymethyl groups could be susceptible to nucleophilic attack. Theoretical modeling could help in understanding the feasibility and stereochemistry of such substitution reactions.

Without specific computational research on this molecule, any discussion of its reaction mechanisms remains speculative and based on analogies with similar substituted bromobenzenes.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the two methoxymethyl groups in this compound allows for multiple spatial arrangements or conformations.

Conformational Analysis: Computational methods could be used to identify the most stable conformations of the molecule by calculating the potential energy as a function of bond rotations. This would provide a detailed picture of the molecule's three-dimensional structure and the energy barriers between different conformers.

Molecular Dynamics Simulations: These simulations would offer a dynamic view of the molecule's behavior over time, including the flexibility of the side chains and their interactions with solvent molecules. This information is crucial for understanding its macroscopic properties and behavior in different environments.

Specific data from such simulations for this compound are not found in the current body of scientific literature.

Prediction of Reactivity and Selectivity Profiles

By combining the insights from electronic structure calculations and reaction mechanism studies, computational chemistry can predict the reactivity and selectivity of a molecule. For this compound, this would involve:

Reactivity Indices: Calculation of various reactivity descriptors derived from conceptual DFT (e.g., Fukui functions, local softness) could pinpoint the most reactive sites for electrophilic, nucleophilic, and radical attacks.

Regioselectivity and Stereoselectivity: In reactions where multiple products are possible, computational models can predict the predominant isomer by comparing the activation energies of the competing reaction pathways.

The development of such predictive models for this compound awaits dedicated computational investigation.

Analytical Methodologies for Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR Spectroscopy offer a comprehensive view of the compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for unambiguous structure confirmation.

For 1-bromo-3,5-bis(methoxymethyl)benzene, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-OCH₃) protons. The aromatic region would show signals corresponding to the three protons on the benzene (B151609) ring. The two equivalent protons adjacent to the methoxymethyl groups would appear as one signal, and the proton between the bromine atom and a methoxymethyl group would be another. The methylene protons of the two equivalent methoxymethyl groups would produce a singlet, as would the methyl protons.

Table 1: Illustrative ¹H NMR Data for the related compound 1-bromo-3,5-dimethoxybenzene guidechem.com

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.67Doublet (d)2HAromatic C-H
6.39Triplet (t)1HAromatic C-H
3.78Singlet (s)6HMethoxy (B1213986) (-OCH₃)

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. For this compound, one would expect separate signals for the different aromatic carbons (including those bonded to bromine, methoxymethyl groups, and hydrogen) and for the methylene and methyl carbons of the methoxymethyl substituents.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. The presence of bromine is readily identified in a mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two molecular ion peaks (M+ and M+2) of almost equal intensity.

For this compound (C₁₀H₁₃BrO₂), the calculated molecular weight is approximately 245.11 g/mol . Therefore, the mass spectrum would be expected to show two prominent peaks around m/z 244 and 246.

As an example, the mass spectrum for the related compound 1-bromo-3,5-dimethoxybenzene shows molecular ion peaks at m/z 216 and 218, consistent with its molecular formula C₈H₉BrO₂. guidechem.com

Table 2: Illustrative Mass Spectrometry Data for the related compound 1-bromo-3,5-dimethoxybenzene guidechem.com

m/z ValueAssignment
216[M]⁺ (ion with ⁷⁹Br)
218[M+2]⁺ (ion with ⁸¹Br)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching from the aromatic ring.

C-H stretching from the aliphatic methylene (-CH₂-) and methyl (-CH₃) groups.

C-O stretching from the ether linkages.

C=C stretching from the aromatic ring.

C-Br stretching.

An IR spectrum of the isomeric compound 1-bromo-2-(methoxymethyl)benzene can serve as a reference for the types of vibrations observed. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H StretchAromatic
3000-2850C-H StretchAliphatic (-CH₂, -CH₃)
1600-1450C=C StretchAromatic Ring
1250-1000C-O StretchEther
~700-500C-Br StretchAryl Halide

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not easily vaporized. For substituted benzene derivatives, reverse-phase (RP) HPLC is a common method.

A typical RP-HPLC method for a compound like this compound would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By adjusting the composition of the mobile phase, separation of the target compound from impurities or byproducts can be achieved.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds. The GC separates the components of a mixture, and the MS provides detailed structural information on each separated component.

GC-MS analysis is a standard method for confirming the purity and identity of brominated aromatic compounds. The retention time from the GC provides a measure of the compound's identity under specific conditions, while the mass spectrum confirms its molecular weight and fragmentation pattern, aiding in definitive identification.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This is achieved through the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. While specific UPLC analytical methodologies for this compound are not extensively detailed in publicly available literature, a representative method can be extrapolated from established protocols for structurally similar brominated aromatic compounds.

A suitable UPLC method for the analysis of this compound would likely employ a reversed-phase column, such as a C18, due to the nonpolar nature of the molecule. Gradient elution would be optimal to ensure adequate separation from potential impurities or related compounds. The mobile phase would typically consist of an aqueous component and an organic solvent, such as acetonitrile or methanol.

Below is a hypothetical, yet representative, UPLC method for the analysis of this compound, based on common practices for related analytes.

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 50% B to 95% B over 5 minutes
Column Temperature 40 °C
Detection UV at 220 nm
Injection Volume 1 µL

This method would provide a rapid and efficient means of assessing the purity of this compound, as well as quantifying its presence in various sample matrices. The use of a photodiode array (PDA) detector would further allow for the acquisition of UV spectra, aiding in peak identification and purity assessment.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a molecule.

The single-crystal X-ray diffraction analysis of 1-(bromomethyl)-3,5-dimethoxybenzene revealed that it crystallizes in the monoclinic system. scielo.br The key crystallographic parameters are summarized in the table below.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.4054(10)
b (Å) 4.4245(6)
c (Å) 25.016(3)
α (°) 90
β (°) 94.36(1)
γ (°) 90
Volume (ų) 928.9(2)
Z 4

The aromatic ring in 1-(bromomethyl)-3,5-dimethoxybenzene is nearly planar. scielo.br The torsion angles associated with the methoxy groups indicate that they are also nearly coplanar with the benzene ring. scielo.br This planarity is a common feature in such aromatic systems and is expected to be present in this compound as well. The C-Br bond length and the bond angles around the substituted carbon atoms are within the expected ranges for such compounds.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-bromo-3,5-bis(methoxymethyl)benzene, and how can reaction conditions be optimized?

A common approach involves sequential alkylation of 1-bromo-3,5-dimethylbenzene. For example, methoxymethyl groups can be introduced via nucleophilic substitution using methoxymethyl chloride in the presence of a strong base like NaH. Reaction optimization should focus on temperature control (e.g., maintaining -78°C for lithiation steps to avoid side reactions) and stoichiometric ratios of reagents. Purification via silica gel chromatography (as in ) is critical due to the compound’s sensitivity to hydrolysis. Yield improvements (e.g., ~36% in similar brominated systems ) may require iterative adjustments to solvent polarity and catalyst loading.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H NMR should show distinct peaks for methoxymethyl protons (δ ~3.3–3.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm). ¹³C NMR will confirm the bromine substitution pattern via coupling constants .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ at m/z 245.02) ensures molecular formula validation .
  • HPLC : Purity assessment (>95% by GC or HPLC) is necessary to exclude byproducts like dehalogenated derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxymethyl groups influence cross-coupling reactivity (e.g., Suzuki or Buchwald-Hartwig reactions)?

The methoxymethyl groups introduce steric hindrance, which can slow transmetalation steps in cross-couplings. For example, bulky ligands (e.g., BrettPhos) may improve catalytic efficiency in palladium-mediated reactions by preventing undesired β-hydride elimination . Electronic effects (electron-donating methoxy groups) activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic aromatic substitution. Computational studies (DFT) can map charge distribution to predict regioselectivity .

Q. What non-covalent interactions dominate the crystal packing of this compound derivatives, and how do they affect material properties?

X-ray crystallography reveals that derivatives like 1-bromo-3,5-bis(oxazolinyl)benzene exhibit planar or twisted conformations depending on substituents. For example:

  • π–π stacking : Observed in planar systems with inter-ring distances of ~3.5 Å .
  • Hydrogen bonding : Methoxymethyl oxygen atoms participate in C–H···O interactions (2.8–3.0 Å), stabilizing the lattice .
    These interactions influence solubility and melting points, critical for designing crystalline materials.

Q. How can contradictory data on reaction yields or product distributions be resolved in studies involving this compound?

  • Systematic parameter screening : Vary solvents (e.g., THF vs. DMF), bases (e.g., K₂CO₃ vs. Cs₂CO₃), and catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to identify optimal conditions .
  • In-situ monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation during lithiation or coupling steps .
  • Reproducibility checks : Cross-validate results using independent methods (e.g., comparing NMR data with literature ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.